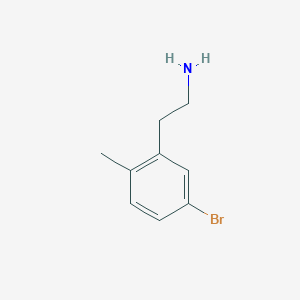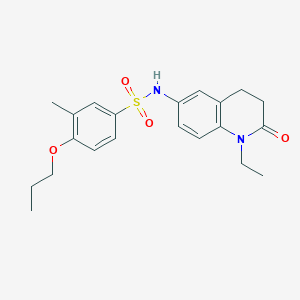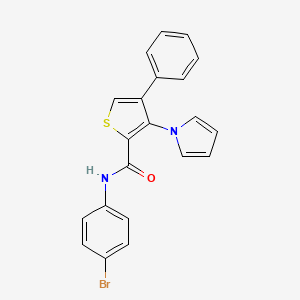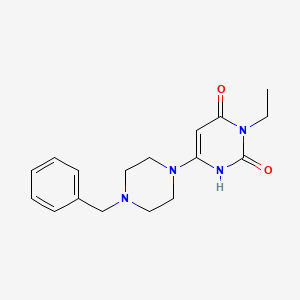
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide, also known as DMFCA, is a cyclopropane carboxamide derivative. It has been identified as a potential drug candidate due to its various biological activities.
Mécanisme D'action
The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS. In addition, this compound has been found to increase the activity of antioxidant enzymes such as SOD and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide has several advantages for lab experiments. It is stable, soluble in water, and can be easily synthesized. However, this compound has some limitations. It is not very potent and has low bioavailability. Therefore, higher concentrations of this compound are required to achieve its biological effects.
Orientations Futures
There are several future directions for the research on N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide. One of the directions is to improve the bioavailability and potency of this compound. This can be achieved by modifying the structure of this compound or by using drug delivery systems. Another direction is to study the effects of this compound in various animal models of diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the potential toxic effects of this compound should be studied in detail. Finally, the combination of this compound with other drugs or therapies should be investigated to enhance its therapeutic efficacy.
In conclusion, this compound is a promising drug candidate with various biological activities. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide can be synthesized by the reaction of 2,5-dimethylfuran-3-carbaldehyde with cyclopropanecarboxylic acid and hydroxylamine hydrochloride. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The yield of this compound is around 60%.
Applications De Recherche Scientifique
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in vitro and in vivo. This compound has also been shown to have antioxidant and anti-apoptotic properties.
Propriétés
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7-5-10(8(2)16-7)11(14)6-13-12(15)9-3-4-9/h5,9,11,14H,3-4,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCKLGAIBYMFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate](/img/structure/B2788641.png)

![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2788644.png)



![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)
![ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2788649.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2788651.png)
![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2788654.png)

